2-(Acetyloxy)-3,4-dimethylbenzoic acid
Description
2-(Acetyloxy)-3,4-dimethylbenzoic acid (DMXAA, 2) is a carboxyxanthone derivative initially developed as an anticancer agent. Structurally, it features an acetyloxy group at position 2 and methyl groups at positions 3 and 4 on the benzoic acid scaffold (Figure 1). DMXAA was synthesized via optimized routes starting from 3,4-dimethylbenzoic acid, involving regioselective coupling and cyclodehydration steps, achieving an overall yield of 51% in advanced protocols .
While phase I/II trials showed promise in non–small-cell lung cancer (NSCLC), phase III trials failed to demonstrate efficacy enhancement when combined with standard therapies . Despite this setback, DMXAA remains a model compound for studying xanthone derivatives and their biological interactions.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetyloxy-3,4-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-5-9(11(13)14)10(7(6)2)15-8(3)12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
FULRHTOWLZCUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-3,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the acetylation of 3,4-dimethylbenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 3,4-dimethylbenzoic acid and acetic acid.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used as reagents.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3,4-dimethylbenzoic acid and acetic acid.
Oxidation: 3,4-dimethylterephthalic acid.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-(Acetyloxy)-3,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-3,4-dimethylbenzoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding benzoic acid derivative. This process can affect cellular pathways and enzyme activities, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of DMXAA with structurally related benzoic acid derivatives, focusing on synthesis, bioactivity, and applications.
Bioactivity and Clinical Relevance
- DMXAA : Demonstrated cytokine-mediated antitumor effects preclinically but failed in phase III trials due to lack of survival benefit .
- Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate : Explored for antioxidant and anti-inflammatory applications but lacks clinical validation .
Structural-Activity Relationships (SAR)
- Acetyloxy vs.
- Methyl vs. Hydroxy Groups: 3,4-Dimethylbenzoic acid lacks the acetyloxy moiety of DMXAA, reducing its pharmacological potency but retaining diagnostic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
